Bid BH3 (80-99), FAM labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bid BH3 (80-99), FAM labeled, is a biologically active peptide derived from the BH3 domain of the Bid protein. This peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye, which allows for easy detection and tracking in various biological assays. Bid is a pro-apoptotic member of the BCL-2 family, which plays a crucial role in the regulation of apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bid BH3 (80-99), FAM labeled, involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The peptide is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bid BH3 (80-99), FAM labeled, primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with other proteins, particularly members of the BCL-2 family, to exert its biological effects .
Common Reagents and Conditions
The peptide is typically used in aqueous buffer solutions for biological assays. Common reagents include phosphate-buffered saline (PBS) and other physiological buffers. The peptide’s interactions are studied under conditions that mimic the cellular environment .
Major Products Formed
The primary product of interest is the complex formed between this compound, and its binding partners, such as BAX and BAK proteins. These interactions lead to the activation of apoptotic pathways .
Scientific Research Applications
Bid BH3 (80-99), FAM labeled, is widely used in scientific research to study apoptosis. Its applications include:
Chemistry: Used to study protein-protein interactions and the structural biology of apoptotic pathways.
Biology: Employed in cell-based assays to investigate the mechanisms of cell death and survival.
Medicine: Utilized in cancer research to understand how cancer cells evade apoptosis and to develop potential therapeutic strategies.
Industry: Applied in drug discovery and development to screen for compounds that modulate apoptosis
Mechanism of Action
Bid BH3 (80-99), FAM labeled, exerts its effects by binding to and activating pro-apoptotic proteins such as BAX and BAK. This binding induces conformational changes in these proteins, leading to their activation and the subsequent permeabilization of the mitochondrial membrane. This process triggers the release of cytochrome c and other pro-apoptotic factors, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bim BH3: Another BH3-only peptide that interacts with BCL-2 family proteins to induce apoptosis.
Bad BH3: A peptide that binds to and inhibits anti-apoptotic BCL-2 proteins, promoting cell death.
Noxa BH3: A peptide that specifically targets MCL-1, an anti-apoptotic protein, to induce apoptosis
Uniqueness
Bid BH3 (80-99), FAM labeled, is unique due to its specific sequence and the presence of the FAM label, which allows for fluorescence-based detection. This makes it particularly useful for real-time monitoring of protein interactions and apoptotic processes in live cells .
Properties
Molecular Formula |
C116H171N33O38S |
---|---|
Molecular Weight |
2667.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H171N33O38S/c1-14-53(8)89(147-104(176)74(43-82(118)154)142-96(168)67(21-18-35-127-114(121)122)138-109(181)90(54(9)15-2)149-110(182)91(55(10)16-3)148-105(177)77(46-87(162)163)144-97(169)69(30-32-84(156)157)136-94(166)58-23-26-63-62(39-58)112(185)187-116(63)64-27-24-60(151)41-79(64)186-80-42-61(152)25-28-65(80)116)108(180)132-57(12)93(165)134-66(20-17-34-126-113(119)120)95(167)141-73(40-59-47-125-50-130-59)101(173)140-72(38-51(4)5)100(172)131-56(11)92(164)135-68(29-31-81(117)153)99(171)146-88(52(6)7)107(179)129-48-83(155)133-75(44-85(158)159)102(174)145-78(49-150)106(178)137-70(33-37-188-13)98(170)143-76(45-86(160)161)103(175)139-71(111(183)184)22-19-36-128-115(123)124/h23-28,39,41-42,47,50-57,66-78,88-91,150-152H,14-22,29-38,40,43-46,48-49H2,1-13H3,(H2,117,153)(H2,118,154)(H,125,130)(H,129,179)(H,131,172)(H,132,180)(H,133,155)(H,134,165)(H,135,164)(H,136,166)(H,137,178)(H,138,181)(H,139,175)(H,140,173)(H,141,167)(H,142,168)(H,143,170)(H,144,169)(H,145,174)(H,146,171)(H,147,176)(H,148,177)(H,149,182)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,183,184)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t53-,54-,55-,56-,57-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,88-,89-,90-,91-/m0/s1 |
InChI Key |
LPYGCOPVEHQUSA-GVUDQSTCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.